molecular formula C20H34O B11758838 (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol

(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol

Cat. No.: B11758838
M. Wt: 290.5 g/mol
InChI Key: WFTQJNHPQNDNQE-HQSZAHFGSA-N
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Description

(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol is an organic compound with the molecular formula C20H34O. It is a polyunsaturated alcohol with multiple double bonds and methyl groups, making it a significant molecule in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol typically involves the use of geranylgeraniol as a starting material. The process includes several steps of selective hydrogenation and oxidation to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the correct formation of double bonds and the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced catalysts and purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and products.

Major Products Formed

Scientific Research Applications

(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl acetate
  • (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate
  • (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-yl naphthalene-1-carboxylate

Uniqueness

What sets (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol apart from similar compounds is its specific arrangement of double bonds and the presence of a hydroxyl group at the eighth carbon. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol

InChI

InChI=1S/C20H34O/c1-16(2)9-7-11-18(5)13-14-20(21)15-19(6)12-8-10-17(3)4/h9-10,13,15,20-21H,7-8,11-12,14H2,1-6H3/b18-13+,19-15+

InChI Key

WFTQJNHPQNDNQE-HQSZAHFGSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC(/C=C(\C)/CCC=C(C)C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC(C=C(C)CCC=C(C)C)O)C)C

Origin of Product

United States

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